molecular formula C11H22N2 B13960768 N-(3-(piperidin-2-yl)propyl)cyclopropanamine

N-(3-(piperidin-2-yl)propyl)cyclopropanamine

Cat. No.: B13960768
M. Wt: 182.31 g/mol
InChI Key: OTRZPKMZVCGAJA-UHFFFAOYSA-N
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Description

N-(3-(piperidin-2-yl)propyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a piperidine moiety via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(piperidin-2-yl)propyl)cyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and cyclopropanation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(piperidin-2-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or cyclopropane derivatives.

Mechanism of Action

The mechanism of action of N-(3-(piperidin-2-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the cyclopropane ring can provide rigidity and stability to the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(piperidin-2-yl)propyl)cyclopropanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the piperidine and cyclopropane moieties provides a distinct structural framework that can be exploited for various applications in research and industry .

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

N-(3-piperidin-2-ylpropyl)cyclopropanamine

InChI

InChI=1S/C11H22N2/c1-2-8-12-10(4-1)5-3-9-13-11-6-7-11/h10-13H,1-9H2

InChI Key

OTRZPKMZVCGAJA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCCNC2CC2

Origin of Product

United States

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